Dansyl-Gly-Cys-Val-Leu-Ser-OH

Overview

Description

Dansyl-Gly-Cys-Val-Leu-Ser-OH is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase). The pentapeptide is based on the C-terminal region of H-Ras with a dansyl group attached to the N-terminus . It can be used for continuously monitoring FTase activity in the presence of farnesyl diphosphate (FPP) at 505 nm using an excitation wavelength of 340 nm . It represents a useful tool for screening potential FTase inhibitors .

Molecular Structure Analysis

The molecular weight of Dansyl-Gly-Cys-Val-Leu-Ser-OH is 710.87 and its sum formula is C₃₁H₄₆N₆O₉S₂ .Chemical Reactions Analysis

Dansyl-Gly-Cys-Val-Leu-Ser-OH is a substrate for the enzyme farnesyl diphosphate synthase, which catalyzes the conversion of prenyl pyrophosphates to farnesyl pyrophosphate .Scientific Research Applications

Fluorogenic Substrate for Farnesyl Diphosphate Farnesyltransferase (FTase)

“Dansyl-Gly-Cys-Val-Leu-Ser-OH” is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase). The pentapeptide is based on the C-terminal region of H-Ras with a dansyl group attached to the N-terminus .

Monitoring FTase Activity

Due to farnesylation of the cysteine thiol group, the dansyl group is placed from a polar to a non-polar molecular environment. This is accompanied by an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group . “Dansyl-Gly-Cys-Val-Leu-Ser-OH” can be used for continuously monitoring FTase activity in the presence of farnesyl diphosphate (FPP) at 505 nm using an excitation wavelength of 340 nm .

Screening Potential FTase Inhibitors

The substrate represents a useful tool for screening potential FTase inhibitors . It can be used in research to identify new compounds that can inhibit the activity of FTase, which has implications in various diseases including cancer .

Fluorescence Enhancement

Complete conversion of the product results in a decrease of the emission maximum wavelength from 565 nm to 515 nm together with a 13-fold enhancement in fluorescence intensity at 505 nm . This property can be exploited in various fluorescence-based assays and imaging techniques.

Calculation of Stock Solutions

Concentrations of stock solutions of “Dansyl-Gly-Cys-Val-Leu-Ser-OH” can be calculated from the extinction coefficient of the dansyl moiety (ε₃₄₀ = 4250 M⁻¹cm⁻¹ in 20 mM Tris-HCl, pH 7.5, 10 mM EDTA) . This allows for precise preparation of stock solutions for various experimental setups.

Mechanism of Action

Target of Action

Dansyl-Gly-Cys-Val-Leu-Ser-OH, also known as Dansyl-GCVLS, is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, particularly those involved in cell signaling pathways .

Mode of Action

Dansyl-GCVLS interacts with its target, FTase, through a process called farnesylation . This process involves the attachment of a farnesyl group to the cysteine thiol group of the Dansyl-GCVLS molecule . This action changes the environment of the dansyl group from polar to non-polar, which results in an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group .

Biochemical Pathways

The farnesylation process is a part of the larger protein prenylation pathway . This pathway is responsible for the post-translational modification of proteins, which allows them to anchor to cell membranes and participate in cell signaling . The farnesylation of Dansyl-GCVLS by FTase can be continuously monitored, making it a useful tool for studying this biochemical pathway .

Pharmacokinetics

The compound’s interaction with ftase can be continuously monitored in the presence of farnesyl diphosphate (fpp) at 505 nm using an excitation wavelength of 340 nm . This suggests that the compound has a detectable presence in the system, which is crucial for pharmacokinetic studies.

Result of Action

The farnesylation of Dansyl-GCVLS results in a decrease of the emission maximum wavelength from 565 nm to 515 nm, along with a 13-fold enhancement in fluorescence intensity at 505 nm . This change in fluorescence can be used to monitor FTase activity, making Dansyl-GCVLS a useful tool for screening potential FTase inhibitors .

Action Environment

The action of Dansyl-GCVLS is influenced by the molecular environment. The farnesylation process changes the environment of the dansyl group from polar to non-polar . This change in environment is accompanied by an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group . Therefore, the molecular environment plays a significant role in the action and efficacy of Dansyl-GCVLS.

properties

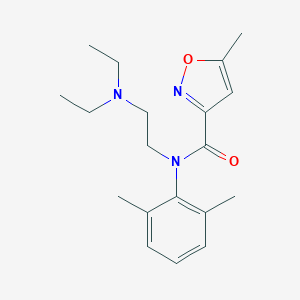

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRGABQIDFXHO-FAWUNYRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

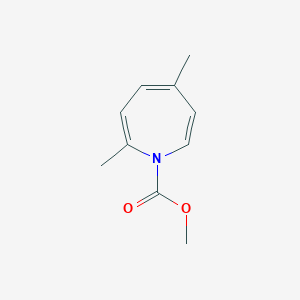

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)